1-(2-Chlorphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

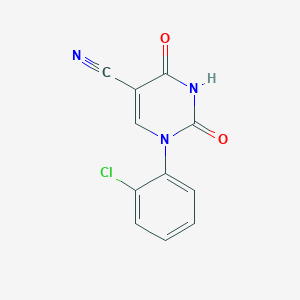

1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydropyrimidine ring, which is further substituted with dioxo and carbonitrile groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways.

Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it valuable for the production of various commercial products.

Wirkmechanismus

- The primary target of this compound is the cough center located in the medulla of the brain . Specifically, it suppresses the cough reflex by directly affecting this center.

- Our compound likely shares a similar mechanism. It suppresses the cough reflex by directly affecting the cough center in the medulla of the brain .

Target of Action

Mode of Action

If you have any additional questions or need further clarification, feel free to ask! 😊 .

Vorbereitungsmethoden

The synthesis of 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde with urea and malononitrile under basic conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and the mixture is heated to reflux. The resulting product is then purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound also contains a chlorophenyl group but differs in its pyrazole ring structure.

1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]imidazole: This compound features a chlorophenyl group attached to an imidazole ring with additional nitro and sulfonyl groups.

The uniqueness of 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile lies in its tetrahydropyrimidine ring structure and the presence of both dioxo and carbonitrile groups, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

- Molecular Formula : C₁₀H₅ClN₄O₂

- Molecular Weight : 232.62 g/mol

- CAS Number : 338982-39-1

- Melting Point : 204–206 °C

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅ClN₄O₂ |

| Molecular Weight | 232.62 g/mol |

| Melting Point | 204–206 °C |

| CAS Number | 338982-39-1 |

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, derivatives of pyrimidine compounds have shown promising activity against various parasites. The structure of this compound suggests it may inhibit the growth of pathogens such as Leishmania and Toxoplasma gondii.

- IC50 Values : In vitro studies have reported IC50 values for related compounds in the range of 18.3 to 61.7 µM against Leishmania amazonensis, indicating moderate potency. The presence of halogen substituents like chlorine has been linked to enhanced activity against these parasites .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrimidine derivatives are known to interfere with nucleic acid synthesis and cell proliferation.

- Mechanism of Action : The inhibition of cell proliferation has been observed in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of migration and invasion in A431 vulvar epidermal carcinoma cells .

Study 1: Antiparasitic Efficacy

In a study evaluating the antiparasitic effectiveness of pyrimidine derivatives, researchers found that compounds with electron-withdrawing groups (like chlorine) significantly increased activity against Toxoplasma gondii. The most active derivatives showed IC50 values as low as 129.42 µM .

Study 2: Anticancer Potential

Another study focused on the synthesis of ferrocene-pyrimidine conjugates demonstrated that these compounds exhibited notable antiplasmodial activities against Plasmodium falciparum. The findings suggest that modifications to the pyrimidine structure can enhance biological activity significantly .

Pharmacological Implications

The biological activities observed suggest that 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile could serve as a lead compound for developing new antiparasitic and anticancer drugs. Its ability to inhibit cell growth and proliferation positions it as a candidate for further pharmacological exploration.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2/c12-8-3-1-2-4-9(8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSIKTWSCJKJJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C(=O)NC2=O)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381298 |

Source

|

| Record name | 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75838-07-2 |

Source

|

| Record name | 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.